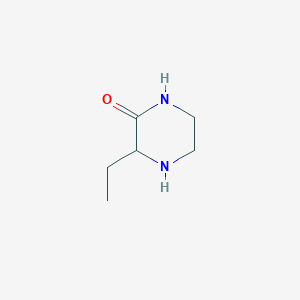
3-Ethyl-piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Ethyl-piperazin-2-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Ethyl-piperazin-2-one is a derivative of piperazine and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, supported by various research findings and data.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of piperazine with appropriate carbonyl compounds under basic conditions. The general method includes:
- Starting Material : Piperazine
- Reagent : Ethyl chloroacetate or similar ethylating agents
- Catalyst : Basic catalyst such as sodium hydride or potassium carbonate
- Reaction Conditions : Heating under reflux in a suitable solvent like ethanol or DMF.
This method yields this compound with moderate to high purity, which can be further purified through recrystallization.
Antimicrobial Activity
Research has demonstrated that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives found that certain compounds showed potent inhibitory activity against both Gram-positive and Gram-negative bacteria using agar well diffusion and microdilution methods .
| Compound | Activity | Gram-positive | Gram-negative |
|---|---|---|---|
| This compound | Moderate | Bacillus subtilis | Pseudomonas aeruginosa |
| Compound A | High | Staphylococcus epidermidis | Xanthomonas campestris |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the antiproliferative effects of this compound on various cancer cell lines. For instance, a study highlighted that piperazine derivatives could induce apoptosis in cancer cells, with increased caspase 3/7 activity indicating a mechanism involving programmed cell death .
Key Findings:
- Cell Lines Tested : MV4-11 (leukemia), D425Med (medulloblastoma)
- Mechanism : Induction of apoptosis through caspase activation
- Results : Significant reduction in cell viability at concentrations above 10 µM.
Case Study 1: Anticancer Activity
In a focused study on the anticancer potential of piperazine derivatives, this compound was tested against several tumor cell lines. The results indicated that at higher concentrations, this compound significantly reduced cell proliferation and induced cell cycle arrest in the G0/G1 phase .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of various piperazine derivatives, including this compound. The compound displayed moderate activity against standard strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for further development .
Molecular Interactions
Molecular docking studies have been conducted to understand the interactions between this compound and target proteins involved in bacterial fatty acid biosynthesis. The binding affinity scores suggest that this compound could effectively inhibit enoyl reductase, a critical enzyme in bacterial metabolism .
Binding Interactions:
- Target Protein : Enoyl reductase
- Binding Affinity : Ranges from -6.0934 to -9.9114 kcal/mol
- Key Residues Involved : TYR158, ALA191, GLY96
Eigenschaften
IUPAC Name |
3-ethylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-5-6(9)8-4-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOOEQIOVFBREJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405711 |
Source


|
| Record name | 3-Ethyl-piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90485-52-2 |
Source


|
| Record name | 3-Ethyl-piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














